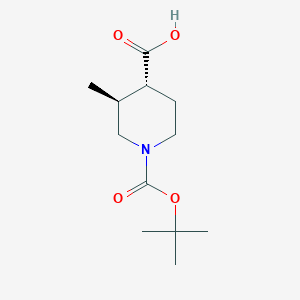
1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride
Overview
Description
“1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride” is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives have been widely used in medicinal chemistry due to their pharmacological properties .
Scientific Research Applications
Agricultural Chemicals in Groundwater
A study conducted by Kolpin (1997) investigated the relationship between land use and concentrations of certain agricultural chemicals, including compounds similar to 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, in groundwater. It highlighted significant correlations between agricultural practices and the presence of these chemicals in near-surface aquifers (Kolpin, 1997).
Synthesis and Reactions in Pharmaceutical Development
Ohta, Akita, and Hara (1979) examined the reactions of various pyrazine monoxides, which are structurally related to 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, for potential applications in pharmaceutical drug synthesis (Ohta, Akita, & Hara, 1979).
Chemical Behavior in Industrial Synthesis
Research by Attaryan, Sahakyan, and Asratyan (2013) focused on the chemical behavior of related compounds at high temperatures, providing insights relevant to industrial synthesis processes (Attaryan, Sahakyan, & Asratyan, 2013).
Advanced Synthesis Techniques
Wang et al. (2007) developed an efficient one-pot, two-step microwave procedure for synthesizing compounds similar to 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, suggesting a potential methodology for its production (Wang et al., 2007).
Environmental Impact and Degradation
The study by Lutze et al. (2015) examined the degradation of chlorotriazine pesticides and their reactivity with sulfate radicals. This research provides insight into the environmental impact and degradation pathways of similar compounds (Lutze et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is similar to that of mechlorethamine , a well-known alkylating agent used in chemotherapy. Mechlorethamine targets DNA, causing crosslinking of two strands and preventing cell duplication . It specifically binds to the N7 nitrogen on the DNA base guanine .
Mode of Action
As an alkylating agent, 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride likely interacts with its targets by transferring an alkyl group to the guanine base of DNA. This alkylation leads to DNA crosslinks, both interstrand and intrastrand, that inhibit DNA replication and transcription . This results in cell cycle arrest and ultimately cell death .
Biochemical Pathways
Alkylating agents like mechlorethamine are known to trigger a series of cellular responses, including dna repair mechanisms and apoptosis if the damage is irreparable .
Pharmacokinetics
Metabolism often occurs in the liver, and excretion routes can include both the kidneys and the liver .
Result of Action
The primary result of the action of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is likely to be cell death due to the inability to replicate DNA and transcribe RNA. This is due to the formation of crosslinks in the DNA, which prevent its normal functioning. If the cell cannot repair this damage, it undergoes programmed cell death, or apoptosis .
Action Environment
The action, efficacy, and stability of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, the presence of other substances can impact the compound’s metabolism and excretion .
properties
IUPAC Name |
1-(2-chloroethyl)-4-propan-2-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2.2ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;;/h9H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUNKVFMLSDHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373927 | |
| Record name | 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride | |
CAS RN |
314725-91-2 | |
| Record name | 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 314725-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)



![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)








